

Fmoc-N-amido-PEG2-azide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-N-amido-PEG2-azide*

Cat. No.: *B12432077*

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An In-depth Technical Guide on **Fmoc-N-amido-PEG2-azide** for Researchers, Scientists, and Drug Development Professionals.

Fmoc-N-amido-PEG2-azide is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic modalities like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental considerations.

Core Compound Properties

Fmoc-N-amido-PEG2-azide is characterized by three key functional components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a short polyethylene glycol (PEG) spacer, and a terminal azide group. This unique structure imparts specific functionalities crucial for multi-step synthesis and conjugation strategies. The Fmoc group provides a stable protecting group for the amine, which can be selectively removed under basic conditions. The hydrophilic PEG2 spacer enhances solubility in aqueous media and provides spatial separation between conjugated molecules. The azide moiety serves as a versatile chemical handle for "click chemistry" reactions.

A definitive CAS number for **Fmoc-N-amido-PEG2-azide** is not readily available in public databases. However, the closely related compound, Fmoc-N-amido-PEG2-acid, has the CAS number 872679-70-4. Researchers should be careful to distinguish between the azide and carboxylic acid forms of this linker.

Below is a summary of the key quantitative data for **Fmoc-N-amido-PEG2-azide**:

Property	Value	Reference
Molecular Weight	396.44 g/mol	[1]
Molecular Formula	C ₂₁ H ₂₄ N ₄ O ₄	[1]
Purity	Typically >95%	
Appearance	Transparent and oil-free liquid	

Applications in Research and Drug Development

The primary utility of **Fmoc-N-amido-PEG2-azide** lies in its ability to covalently link different molecular entities. It is particularly valuable in the following applications:

- **PROTAC Synthesis:** **Fmoc-N-amido-PEG2-azide** is employed as a PEG-based linker in the synthesis of PROTACs.[2] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.[2]
- **Bioconjugation via Click Chemistry:** The azide group is a key component for click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions allow for the efficient and specific conjugation of the PEG linker to molecules containing an alkyne group, such as proteins, peptides, and nanoparticles.
- **Peptide Modification:** This linker can be incorporated into peptides to enhance their solubility and stability. PEGylation, the process of attaching PEG chains, can also reduce the immunogenicity of therapeutic peptides and proteins.
- **Antibody-Drug Conjugates (ADCs):** The principles of using PEG linkers with reactive handles are central to the construction of ADCs, where a cytotoxic drug is attached to an antibody that targets cancer cells.

Experimental Protocols and Methodologies

A common application of azide-containing PEG linkers is the labeling of proteins. The following is a general workflow for such an experiment.

Workflow for Protein Labeling using an Azide-PEG Linker



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Caption: Experimental workflow for protein labeling.

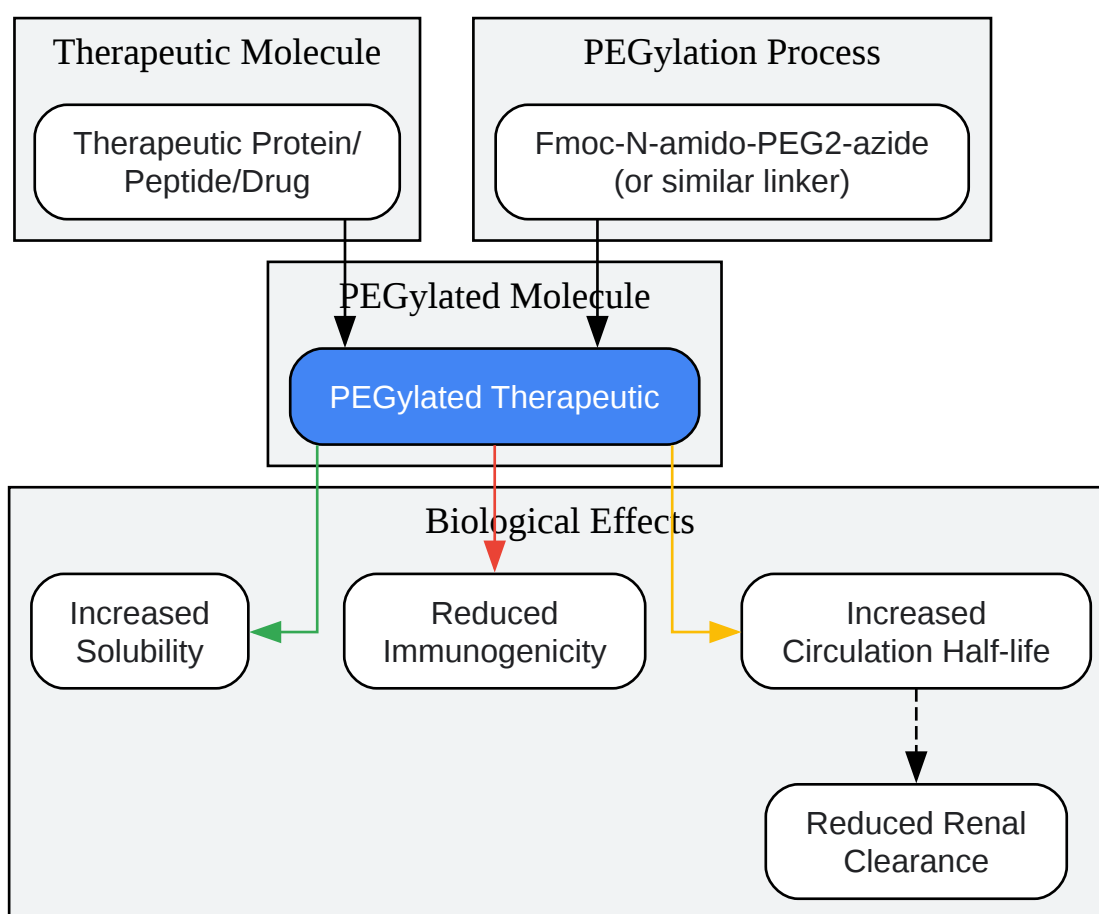
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Preparation of Azide-Functionalized Protein: A protein of interest is reacted with an amine-reactive derivative of the **Fmoc-N-amido-PEG2-azide** (after deprotection of the Fmoc group) to introduce the azide functionality. Excess linker is removed through dialysis or size-exclusion chromatography.
- Click Chemistry Reaction:
 - The azide-functionalized protein is combined with a 5- to 10-fold molar excess of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule) in a suitable buffer.
 - A freshly prepared catalyst solution is added. This typically consists of copper(II) sulfate (CuSO₄), a reducing agent like sodium ascorbate, and a copper-chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA).
 - The reaction mixture is incubated at room temperature.

- Purification: The final conjugated product is purified to remove the catalyst and any unreacted reagents.

Signaling Pathways and Biological Interactions

The term "signaling pathway" does not directly apply to **Fmoc-N-amido-PEG2-azide** itself, as it is a synthetic linker. However, the process of PEGylation, which this molecule facilitates, has significant biological implications. The logical pathway of how PEGylation affects a therapeutic molecule's interaction with a biological system can be visualized as follows:



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Caption: Effects of PEGylation on a therapeutic molecule.

The attachment of PEG chains to a therapeutic agent can "mask" it from the host's immune system, thereby reducing its immunogenicity and antigenicity. Furthermore, the increased

hydrodynamic size of the PEGylated molecule leads to a longer circulation time by reducing renal clearance. PEGylation can also enhance the water solubility of hydrophobic drugs and proteins.

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References

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